1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea
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Overview
Description
1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea is an organic compound characterized by the presence of a urea group substituted with p-tolyl and p-tolylsulfonyl groups
Preparation Methods
The synthesis of 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea typically involves the reaction of p-tolyl isocyanate with p-tolylsulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography techniques .
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzyme activity or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea can be compared with other similar compounds, such as:
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds also exhibit antimicrobial properties and are used in similar research applications.
Phenacyl p-tolyl sulfone: This compound shares structural similarities and undergoes similar chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
51327-36-7 |
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Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-7-13(8-4-11)16-15(18)17-21(19,20)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
VBLCZOCTWIZHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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